2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a unique and complex chemical compound with significant scientific interest. This compound is notable for its intricate structure and diverse potential applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic synthesis processes. One common approach is to start with the formation of the pyrimidoquinoline core, followed by the introduction of isopropylthio and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis needs to be scalable and economically viable. This often involves optimizing reaction conditions, such as using more efficient catalysts, recycling solvents, and refining purification techniques. Large-scale synthesis may also employ continuous flow reactors to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce functional groups or alter its reactivity.
Reduction: : Reduction reactions may be used to modify specific functional groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, allowing for the introduction of new substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution are often used.
Major Products Formed
The products formed from these reactions depend on the reagents and conditions employed. They can range from simple modifications to the introduction of complex functional groups that significantly alter the compound's properties.
Scientific Research Applications
2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is extensively researched for its potential applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: : Utilized in the
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-11(2)28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-3)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-11,16H,4-6H2,1-3H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHSOQCZMIDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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